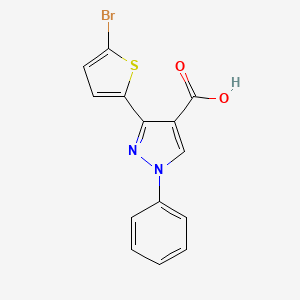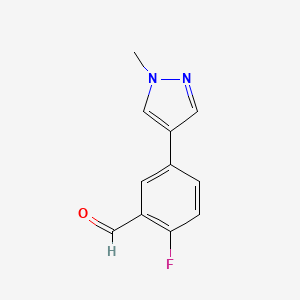![molecular formula C9H9ClN4O B1465731 6-Chloro-3-(tétrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 1248102-19-3](/img/structure/B1465731.png)
6-Chloro-3-(tétrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine
Vue d'ensemble
Description
6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is a useful research compound. Its molecular formula is C9H9ClN4O and its molecular weight is 224.65 g/mol. The purity is usually 95%.
BenchChem offers high-quality 6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antimicrobienne
Les dérivés de la triazolopyridazine ont été étudiés pour leur potentiel en tant qu'agents antimicrobiens. La structure unique de ces composés leur permet d'interagir avec diverses enzymes et récepteurs dans les cellules bactériennes, ce qui pourrait conduire au développement de nouvelles classes d'antibiotiques pour lutter contre les agents pathogènes multirésistants .
Propriétés anticancéreuses
La capacité des dérivés de la triazolopyridazine à inhiber la prolifération cellulaire en fait des candidats pour le développement de médicaments anticancéreux. Leur interaction avec les cibles cellulaires peut perturber la croissance et la survie des cellules cancéreuses, offrant une voie pour de nouvelles thérapies oncologiques .
Effets antidépresseurs et anxiolytiques
Des composés comme le 6-Chloro-3-(tétrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine peuvent présenter une activité sur le système nerveux central, ce qui pourrait conduire à de nouveaux traitements pour la dépression et les troubles anxieux. Le noyau triazole est une caractéristique commune dans plusieurs antidépresseurs commercialisés .
Potentiel antiépileptique
Les caractéristiques structurelles des dérivés de la triazolopyridazine suggèrent qu'ils pourraient moduler l'excitabilité neuronale et être utilisés comme agents antiépileptiques. Cette application est étayée par la présence du noyau triazole dans certains médicaments antiépileptiques actuellement sur le marché .
Applications anti-inflammatoires et analgésiques
Les propriétés anti-inflammatoires et analgésiques des dérivés de la triazolopyridazine en font des candidats intéressants pour le traitement de la douleur chronique et des maladies inflammatoires. Leur mécanisme d'action peut impliquer la modulation des voies inflammatoires .
Inhibition enzymatique
Ces composés peuvent agir comme des inhibiteurs enzymatiques, ciblant des enzymes spécifiques impliquées dans les processus pathologiques. Cette application a des implications pour le traitement de diverses affections, y compris les troubles métaboliques et le cancer .
Activité antivirale
Les dérivés de la triazolopyridazine ont montré un potentiel dans l'inhibition de la réplication virale, ce qui pourrait être mis à profit dans le développement de nouveaux médicaments antiviraux, en particulier pour les virus qui ont développé une résistance aux traitements actuels .
Conception et découverte de médicaments
La nature polyvalente de l'échafaudage de la triazolopyridazine permet la conception de molécules avec des propriétés pharmacocinétiques spécifiques. Cette adaptabilité est cruciale aux premiers stades de la découverte de médicaments, où l'optimisation des propriétés de type médicament est essentielle .
Mécanisme D'action
Target of Action
Triazole compounds, which include this compound, are known to interact with a variety of enzymes and receptors in biological systems . These interactions contribute to their versatile biological activities .
Mode of Action
Triazole compounds are known to bind readily in biological systems due to their heterocyclic structure, which contains two carbon and three nitrogen atoms . This allows them to interact with various enzymes and receptors, leading to changes in cellular processes .
Biochemical Pathways
Triazole compounds are known to impact a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities . These activities suggest that triazole compounds may affect multiple biochemical pathways.
Result of Action
Given the broad spectrum of biological activities associated with triazole compounds , it can be inferred that this compound may have diverse molecular and cellular effects.
Analyse Biochimique
Biochemical Properties
6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. It has been observed to inhibit enzymes such as carbonic anhydrase and cholinesterase, which are crucial in physiological processes . The compound’s interaction with these enzymes involves binding to the active site, thereby inhibiting their activity and affecting metabolic pathways.
Cellular Effects
The effects of 6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the expression of genes involved in cell cycle regulation and apoptosis . This modulation can lead to altered cell proliferation rates and increased apoptosis in certain cancer cell lines, making it a potential candidate for anticancer therapies.
Molecular Mechanism
At the molecular level, 6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine exerts its effects through specific binding interactions with biomolecules. It binds to the active sites of enzymes, leading to their inhibition. This inhibition can result in the downregulation of metabolic pathways and changes in gene expression . Additionally, the compound can activate or inhibit signaling pathways by interacting with key proteins involved in these processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, but its activity can diminish over time due to degradation . Long-term exposure to the compound in in vitro and in vivo studies has revealed sustained effects on cellular metabolism and function.
Dosage Effects in Animal Models
The effects of 6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as enzyme inhibition and modulation of cellular processes . At higher doses, it can lead to toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of dosage optimization in potential therapeutic applications.
Metabolic Pathways
6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its metabolism and clearance from the body . The compound’s effects on metabolic flux and metabolite levels have been studied, revealing its potential to alter the balance of key metabolites in cells.
Transport and Distribution
The transport and distribution of 6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation in different cellular compartments. Understanding these mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.
Subcellular Localization
The subcellular localization of 6-Chloro-3-(tetrahydrofuran-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine is determined by targeting signals and post-translational modifications . The compound is directed to specific compartments or organelles, where it exerts its activity. This localization is essential for its function and can influence its efficacy in therapeutic applications.
Propriétés
IUPAC Name |
6-chloro-3-(oxolan-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9ClN4O/c10-7-1-2-8-11-12-9(14(8)13-7)6-3-4-15-5-6/h1-2,6H,3-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWUUJCRUPNRPBE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1C2=NN=C3N2N=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9ClN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[1-(4-Methyl-1,3-thiazole-5-carbonyl)piperidin-4-yl]methanol](/img/structure/B1465648.png)





![N1-[6-(propan-2-yl)pyrimidin-4-yl]propane-1,3-diamine](/img/structure/B1465655.png)
![2-[(6-Propylpyrimidin-4-yl)amino]acetamide](/img/structure/B1465657.png)


![1-[4-(hydroxymethyl)piperidin-1-yl]-2-(1H-1,2,3,4-tetrazol-1-yl)ethan-1-one](/img/structure/B1465660.png)



